molecular formula C23H30Cl2N2O2 B12502906 4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride

4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride

Cat. No.: B12502906
M. Wt: 437.4 g/mol
InChI Key: QEKGSBZKRLHQSZ-UHFFFAOYSA-N
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Description

4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride is a chemical compound with a molecular formula of C23H30Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an inhibitor in epigenetic studies, specifically targeting histone demethylase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride involves several steps. One common method includes the reaction of 2-phenylcyclopropylamine with formaldehyde and piperidine to form an intermediate compound. This intermediate is then reacted with 4-carboxybenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of inert atmospheres and controlled temperatures to ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects by inhibiting histone demethylases, enzymes that remove methyl groups from histone proteins. This inhibition leads to changes in gene expression, which can have various biological effects. The molecular targets include specific histone residues, and the pathways involved are related to epigenetic regulation .

Comparison with Similar Compounds

Similar Compounds

    GSK2879552: Another histone demethylase inhibitor with a similar structure and mechanism of action.

    4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid: The free base form of the compound.

Uniqueness

Its structure allows for high specificity and potency in targeting these enzymes, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C23H30Cl2N2O2

Molecular Weight

437.4 g/mol

IUPAC Name

4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid;dihydrochloride

InChI

InChI=1S/C23H28N2O2.2ClH/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19;;/h1-9,17,21-22,24H,10-16H2,(H,26,27);2*1H

InChI Key

QEKGSBZKRLHQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O.Cl.Cl

Origin of Product

United States

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